N-Nervonoyl Taurine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nervonoyl Taurine is synthesized through the conjugation of nervonic acid with taurine. The reaction typically involves the activation of nervonic acid, followed by its coupling with taurine under specific conditions . The reaction conditions often include the use of coupling agents and solvents to facilitate the conjugation process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves large-scale activation of nervonic acid and its subsequent coupling with taurine, optimized for industrial efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-Nervonoyl Taurine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to changes in the compound’s chemical structure.
Substitution: This reaction involves the replacement of one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions . The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-Nervonoyl Taurine has several scientific research applications, including:
Neuroscience: It is used to study the role of fatty acid-taurine conjugates in neuronal signaling and neuroprotection.
Lipid Biochemistry: The compound is utilized in lipidomic analyses to understand the metabolism and function of fatty acid conjugates.
Endocannabinoid Research: This compound is investigated for its potential role in endocannabinoid signaling pathways.
Pharmaceutical Development: The compound’s unique properties make it a candidate for developing new therapeutic agents targeting neurological disorders.
Mechanism of Action
N-Nervonoyl Taurine exerts its effects through several mechanisms:
FAAH Substrate: It is hydrolyzed by FAAH, leading to the formation of taurine and nervonic acid.
Calcium Channel Modulation: The compound can activate members of the transient receptor potential (TRP) family of calcium channels, including TRPV1 and TRPV4.
Neuroprotective Effects: This compound may protect neurons against excitotoxicity by modulating intracellular calcium levels and preventing apoptosis
Comparison with Similar Compounds
N-Nervonoyl Taurine is compared with other similar compounds, such as:
N-Arachidonoyl Taurine: Another fatty acid-taurine conjugate with similar properties but derived from arachidonic acid.
N-Palmitoyl Taurine: A taurine conjugate with a saturated fatty acid chain, differing in its metabolic and signaling roles.
N-Oleoyl Taurine: A taurine conjugate with an unsaturated fatty acid chain, similar in structure but with distinct biological functions.
These comparisons highlight the uniqueness of this compound in terms of its specific fatty acid chain and its role in FAAH-mediated pathways .
Properties
IUPAC Name |
2-[[(Z)-tetracos-15-enoyl]amino]ethanesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27-24-25-32(29,30)31/h9-10H,2-8,11-25H2,1H3,(H,27,28)(H,29,30,31)/b10-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEYQUYASMRRHE-KTKRTIGZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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